

4,6-Dimethylnicotinic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4,6-Dimethylnicotinic acid

Cat. No.: B189552

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Abstract

This technical guide provides an in-depth overview of **4,6-Dimethylnicotinic acid**, a methylated derivative of nicotinic acid (Vitamin B3). While the specific historical discovery of this compound is not prominently documented, its existence is rooted in the extensive research into nicotinic acid analogs for potential therapeutic applications. This document will cover its presumed synthesis, physicochemical properties, spectral characteristics, and potential biological significance, drawing upon data from closely related compounds where direct information is unavailable. The guide aims to serve as a foundational resource for researchers interested in the structure-activity relationships of nicotinic acid derivatives and the potential applications of **4,6-Dimethylnicotinic acid** in drug discovery and development.

Introduction and Historical Context

The discovery and development of nicotinic acid (niacin) as a vital nutrient and a lipid-lowering agent in the mid-20th century spurred significant interest in the synthesis and evaluation of its derivatives. The primary goals were to improve efficacy, reduce side effects such as flushing, and explore novel therapeutic applications. While a singular "discovery" paper for **4,6-Dimethylnicotinic acid** is not readily apparent in the historical literature, its synthesis falls within the broader exploration of substituted pyridine carboxylic acids. The presence of methyl groups at the 4 and 6 positions of the pyridine ring is expected to influence its electronic properties, lipophilicity, and metabolic stability compared to the parent nicotinic acid molecule.

Research into related compounds, such as 6-methylnicotinic acid, was documented in patents as early as 1961, suggesting that the synthesis of dimethylated analogs like **4,6-Dimethylnicotinic acid** was technically feasible and of scientific interest during this period of active research into nicotinic acid chemistry.

Physicochemical and Spectral Data

Quantitative data for **4,6-Dimethylnicotinic acid** is not extensively published. However, based on its structure and data from the closely related 6-methylnicotinic acid, the following properties can be predicted.

Table 1: Physicochemical Properties of 4,6-Dimethylnicotinic Acid and Related Compounds

Property	4,6-Dimethylnicotinic Acid (Predicted/Inferred)	6-Methylnicotinic Acid (CAS: 3222-47-7) ^[1]	Nicotinic Acid (CAS: 59-67-6)
Molecular Formula	C ₈ H ₉ NO ₂ ^{[2][3][4]}	C ₇ H ₇ NO ₂	C ₆ H ₅ NO ₂
Molecular Weight	151.16 g/mol ^{[2][3]}	137.14 g/mol	123.11 g/mol
CAS Number	22047-86-5 ^{[2][3][4]}	3222-47-7	59-67-6
IUPAC Name	4,6-dimethylpyridine-3-carboxylic acid	6-methylpyridine-3-carboxylic acid	pyridine-3-carboxylic acid
Melting Point	Not available	208-211 °C	236.6 °C
pKa	~4-5	~4.8	4.85
LogP	> 0.8	0.8	0.36

Table 2: Predicted Spectroscopic Data for 4,6-Dimethylnicotinic Acid

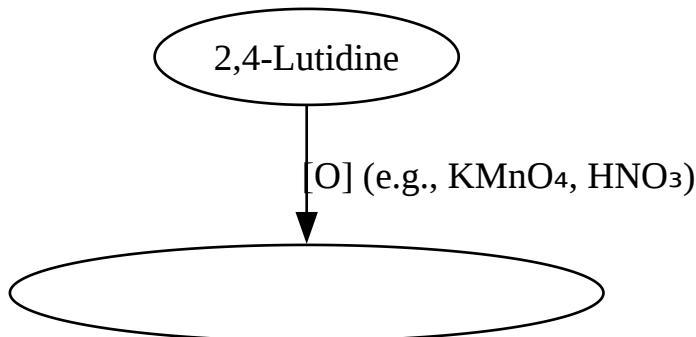
Technique	Predicted Chemical Shifts / Key Peaks
¹ H NMR	δ ~8.9 (s, 1H, H-2), ~7.0 (s, 1H, H-5), ~2.5 (s, 3H, 4-CH ₃), ~2.4 (s, 3H, 6-CH ₃), ~12-13 (br s, 1H, COOH)
¹³ C NMR	δ ~168 (C=O), ~160 (C-6), ~150 (C-4), ~148 (C-2), ~125 (C-3), ~120 (C-5), ~24 (6-CH ₃), ~20 (4-CH ₃)
Mass Spectrometry (EI)	m/z (%): 151 (M ⁺), 136 (M-CH ₃) ⁺ , 106 (M-COOH) ⁺ , 91, 77
Infrared (IR)	ν (cm ⁻¹): 2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1570 (C=C and C=N stretch)

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **4,6-Dimethylnicotinic acid** is not readily available in the reviewed literature, a plausible and efficient method would be the oxidation of the corresponding lutidine (2,4-dimethylpyridine). Another classical approach is the Hantzsch pyridine synthesis.

Proposed Synthesis Route: Oxidation of 2,4-Lutidine

A common method for the preparation of pyridine carboxylic acids is the oxidation of alkylpyridines.^[5]

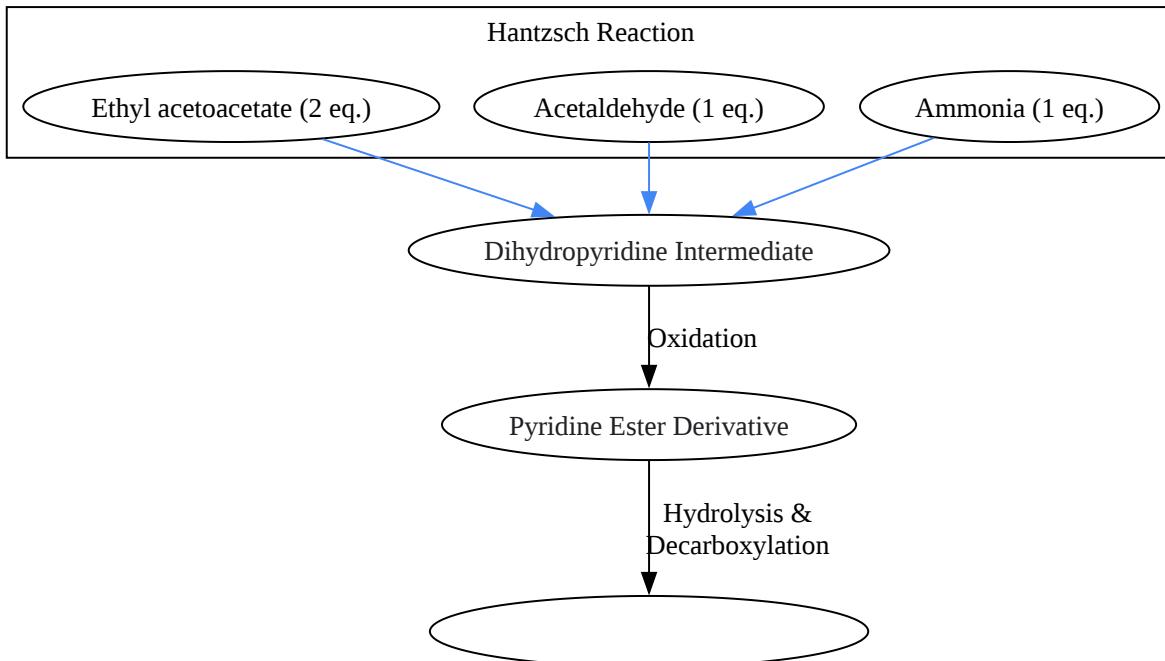


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- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine (1 equivalent).
- Oxidation: Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO_4) or nitric acid (HNO_3), to the flask while maintaining the temperature with an ice bath.
- Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the reaction mixture and filter to remove any manganese dioxide formed (if using KMnO_4). Acidify the filtrate with a strong acid (e.g., HCl) to the isoelectric point of the product (~pH 3-4) to precipitate the **4,6-DimethylNicotinic acid**.
- Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to yield the pure product.

Alternative Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a versatile method for preparing substituted pyridines from a β -ketoester, an aldehyde, and ammonia.^{[6][7][8][9][10]} Subsequent hydrolysis and decarboxylation would yield the desired product.

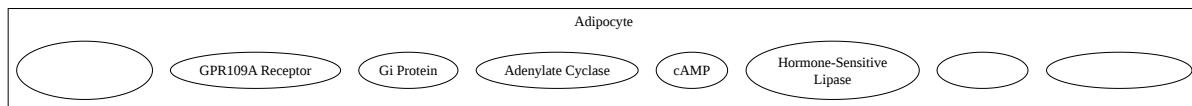
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- Condensation: Mix ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol.
- Cyclization: Heat the mixture to reflux for several hours to form the dihydropyridine intermediate.
- Oxidation: Treat the reaction mixture with an oxidizing agent (e.g., nitric acid or air) to aromatize the dihydropyridine to the corresponding pyridine ester derivative.
- Hydrolysis and Decarboxylation: Isolate the pyridine ester and subject it to basic or acidic hydrolysis to cleave the ester groups, followed by decarboxylation of the resulting dicarboxylic acid to yield **4,6-Dimethylnicotinic acid**.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **4,6-Dimethylnicotinic acid** are scarce. However, its structural similarity to nicotinic acid allows for informed hypotheses regarding its potential pharmacological effects.

Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[11] This receptor is expressed in adipocytes and immune cells.



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The methyl groups in **4,6-Dimethylnicotinic acid** could potentially modulate its interaction with GPR109A. The increased lipophilicity due to the methyl groups might enhance its ability to cross cell membranes, potentially altering its pharmacokinetic profile. Furthermore, the electronic effects of the methyl groups could influence the acidity of the carboxylic acid and its binding affinity to the receptor.

It is also plausible that **4,6-Dimethylnicotinic acid** could serve as a substrate for the same metabolic pathways as nicotinic acid, leading to the formation of methylated metabolites.

Structure-Activity Relationships

The biological activity of nicotinic acid derivatives is highly dependent on their substitution pattern.[12][13] The addition of methyl groups can influence several key parameters:

- **Receptor Binding:** The size and position of the methyl groups can affect how the molecule fits into the binding pocket of GPR109A, potentially altering its potency as an agonist or antagonist.

- Metabolism: Methylation can block sites of metabolic oxidation, potentially increasing the half-life of the compound.
- Physicochemical Properties: As noted, methylation increases lipophilicity, which can impact absorption, distribution, and the ability to cross the blood-brain barrier.

Future Directions

The lack of extensive research on **4,6-DimethylNicotinic acid** presents an opportunity for further investigation. Key areas for future research include:

- Definitive Synthesis and Characterization: Development and publication of a robust and detailed synthesis protocol, along with comprehensive spectral and physical characterization.
- In Vitro Pharmacological Profiling: Screening of **4,6-DimethylNicotinic acid** for its activity at the GPR109A receptor and other relevant targets.
- In Vivo Studies: Evaluation of its pharmacokinetic profile and its effects on lipid metabolism and other physiological parameters in animal models.
- Structure-Activity Relationship Studies: Synthesis and testing of a broader range of dimethylated and other alkylated nicotinic acid derivatives to build a comprehensive understanding of how substitution patterns influence biological activity.

Conclusion

4,6-DimethylNicotinic acid is a simple yet understudied derivative of nicotinic acid. Based on the chemistry of related compounds, its synthesis is feasible through established methods like the oxidation of alkylpyridines or the Hantzsch pyridine synthesis. While its specific biological activities remain to be elucidated, its structural similarity to nicotinic acid suggests it may interact with the GPR109A receptor and influence lipid metabolism. Further research into this and other methylated nicotinic acid analogs could provide valuable insights into the structure-activity relationships of this important class of molecules and potentially lead to the development of novel therapeutic agents.

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